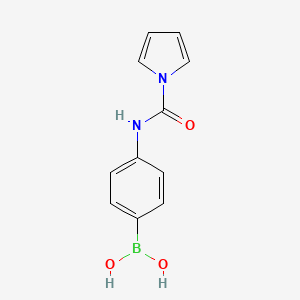
(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid
Vue d'ensemble
Description
(4-(1H-Pyrrole-1-carboxamido)phenyl)boronic acid, also known as 4-PBA, is an organic compound that has been used in various scientific research applications over the past few decades. It is a derivative of pyrrole, which is an aromatic heterocyclic compound with a five-membered ring structure, and is composed of a boronic acid group, a carboxamide group, and a phenyl group. 4-PBA is a versatile compound that has been used in various biochemical and physiological studies, such as in the study of enzyme inhibition, protein-protein interactions, and drug delivery.
Applications De Recherche Scientifique
Cross-Coupling Reactions
(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid: is utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in complex organic molecules. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Catalysis
Due to its boronic acid moiety, this compound exhibits enhanced Lewis acidity, making it a valuable catalyst in organic synthesis. It can catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .
Medicinal Chemistry
Boronic acids, including (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid , are explored for their potential as bioactive compounds. They have been used in the development of proteasome inhibitors, which are important in cancer therapy .
Polymer Materials
The boronic acid group can form reversible covalent bonds with diols, which is advantageous in creating self-healing polymers. These materials have applications in coatings, biomedical devices, and as sensors .
Optoelectronic Materials
Organoboron compounds are integral to the development of optoelectronic materials due to their ability to modulate electronic properties. They are used in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Imaging and Biology
The boronic acid moiety can bind to sugars and therefore has applications in imaging technologies, particularly in the detection of cellular processes that involve carbohydrates. This is also useful in studying biological pathways .
Synthesis of Heterocycles
Heterocycles are crucial in drug development, and (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid can be used to synthesize various heterocyclic compounds, which are key structures in many pharmaceuticals .
Bioactive Compound Development
Pyrrole derivatives, including those derived from (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid , have shown antibacterial activity and are being investigated for their therapeutic potential against various bacterial infections .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it indirectly influences biochemical pathways by contributing to the formation of bioactive compounds.
Pharmacokinetics
As a research chemical, it’s primarily used in laboratory settings for synthetic purposes .
Result of Action
The result of the action of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst (typically palladium), the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .
Propriétés
IUPAC Name |
[4-(pyrrole-1-carbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXHZXUYYNQAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



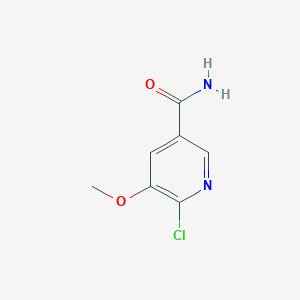
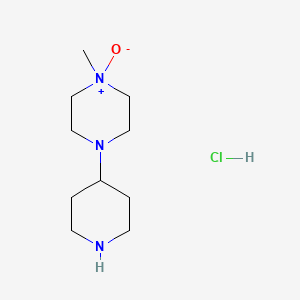

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)
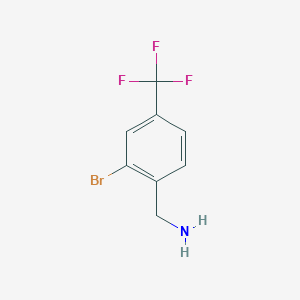

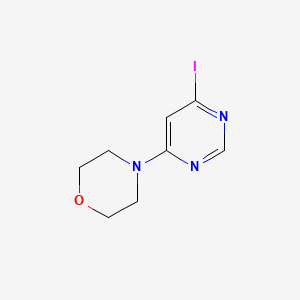
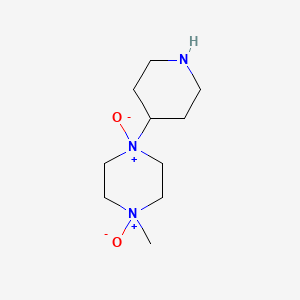
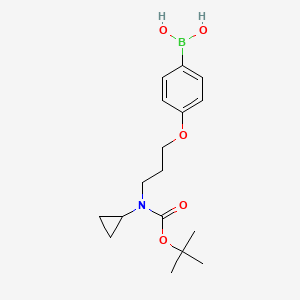
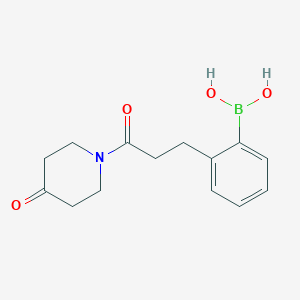
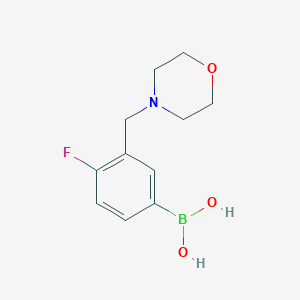

![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
